Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as Methyl N-Acetyl-β-D-glucosaminide, is a monosaccharide derivative of significant interest in the field of glycobiology and biomedical research. As a stable, synthetically accessible derivative of N-acetylglucosamine (GlcNAc), a fundamental component of numerous biopolymers, this compound serves as a crucial tool for studying carbohydrate-protein interactions, developing enzyme inhibitors, and as a starting material for the synthesis of complex glycans. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Properties and Structure

This compound is a white, crystalline powder. Its fundamental properties are summarized in the table below. The compound's structure is characterized by a pyranose ring with an N-acetyl group at the C2 position and a methyl glycosidic bond at the anomeric carbon (C1) in the beta configuration. This beta-glycosidic linkage is crucial for its specific interactions with various proteins.

| Property | Value | Source(s) |

| CAS Number | 3946-01-8 | |

| Molecular Formula | C₉H₁₇NO₆ | |

| Molecular Weight | 235.23 g/mol | |

| Appearance | White powder | [1] |

| Storage Temperature | 2-8°C | [1] |

The crystal structure of the dihydrate form of this compound reveals a distorted ⁴C₁ chair conformation of the pyranose ring.[2][3] The amide bond of the N-acetyl group is in a trans conformation.[2][3] This specific three-dimensional arrangement is critical for its biological recognition by enzymes and lectins.

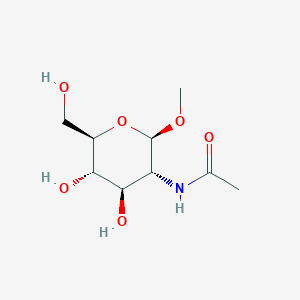

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the glycosylation of N-acetyl-D-glucosamine (GlcNAc). A common and effective method is the Fischer glycosylation, which involves reacting the starting monosaccharide with methanol in the presence of an acid catalyst.

Representative Synthetic Protocol: Fischer Glycosylation

This protocol is a representative method based on established principles of carbohydrate chemistry.[4][5]

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

Anhydrous Methanol (MeOH)

-

Strong acid catalyst (e.g., Dowex 50W-X8 resin, H⁺ form, or anhydrous HCl)

-

Anhydrous sodium carbonate or triethylamine for neutralization

-

Solvents for purification (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: Suspend N-acetyl-D-glucosamine in anhydrous methanol. The choice of anhydrous conditions is critical to prevent unwanted side reactions and maximize the yield of the desired methyl glycoside.

-

Catalyst Addition: Add the acid catalyst to the suspension. The use of a solid-phase catalyst like Dowex resin simplifies the work-up procedure as it can be easily removed by filtration.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to a mixture of alpha and beta anomers.

-

Neutralization and Filtration: After completion, cool the reaction mixture and neutralize the acid catalyst. If using a resin, it can be filtered off. If using a soluble acid, it should be neutralized with a base like anhydrous sodium carbonate or triethylamine.

-

Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.

-

Purification: The crude product, a mixture of anomers, is then purified. Crystallization is a common method to selectively isolate the beta-anomer, often from ethanol or a mixture of ethanol and ethyl acetate. The lower solubility of the beta-anomer in certain solvent systems facilitates its separation from the more soluble alpha-anomer.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile tool in glycobiology and related fields.[5][6][7]

Hapten Inhibition of Lectins

One of the primary applications of this compound is in the study of lectins, which are carbohydrate-binding proteins. It acts as a hapten inhibitor, competitively binding to the carbohydrate recognition domain (CRD) of lectins that recognize terminal N-acetylglucosamine residues.[8] This inhibition prevents the lectin from binding to its natural carbohydrate ligands on cell surfaces or in the extracellular matrix. This property is invaluable for:

-

Elucidating Lectin Specificity: By comparing the inhibitory potency of this and other monosaccharides, researchers can map the specific structural requirements for lectin binding.[8]

-

Investigating Biological Processes: It can be used to probe the role of lectin-carbohydrate interactions in various biological processes such as cell adhesion, signaling, and immune responses.[9]

Caption: Mechanism of hapten inhibition of lectin binding.

Synthetic Precursor

This compound serves as a key starting material for the synthesis of more complex oligosaccharides and glycoconjugates. The methyl glycoside provides a stable protecting group at the anomeric position, allowing for selective modification of the other hydroxyl groups on the pyranose ring.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants are characteristic of the beta-anomer of this N-acetylglucosamine derivative.

| Nucleus | Chemical Shift (ppm) |

| ¹H | Characteristic signals for the anomeric proton (H1), the N-acetyl methyl protons, and the methoxy protons. The coupling constant between H1 and H2 is typically large for the beta-anomer. |

| ¹³C | Distinct signals for each of the nine carbon atoms, including the anomeric carbon (C1), the carbonyl carbon of the acetyl group, and the methoxy carbon. |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[10][11]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are commonly employed.

X-ray Crystallography

As previously mentioned, X-ray crystallography of the dihydrate provides detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.[2][3]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical reagent, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone reagent in the study of glycobiology. Its well-defined structure, synthetic accessibility, and ability to act as a specific lectin inhibitor make it an indispensable tool for researchers investigating the multifaceted roles of carbohydrates in biological systems. This guide has provided a technical overview of its fundamental properties, a representative synthetic approach, and its key applications, aiming to support its effective use in scientific research and drug discovery.

References

-

Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Hu, X., Zhang, W., Oliver, A. G., & Serianni, A. S. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o146–o150. Retrieved January 12, 2026, from [Link]

-

Hapten inhibition of adsorption: specificity of the Sophora japonica lectin. (1975). Journal of Immunological Methods, 8(1-2), 169–174. Retrieved January 12, 2026, from [Link]

-

N-ACETYL-beta-D-GLUCOSAMINE. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Hapten inhibitors of the endogenous galactose binding lectins and anti-lectin antibodies inhibit primitive streak formation in the early chick embryo. (1996). Glycobiology, 6(5), 517–526. Retrieved January 12, 2026, from [Link]

-

Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. (2011). Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o146–o150. Retrieved January 12, 2026, from [Link]

-

Glycosylation of N-acetylglucosamine: imidate formation and unexpected conformation. (2003). Organic Letters, 5(15), 2623–2626. Retrieved January 12, 2026, from [Link]

- Preparation of methyl glucosides. (1942). Google Patents.

-

Glycomimetics for the inhibition and modulation of lectins. (2022). RSC Chemical Biology, 3(5), 543–563. Retrieved January 12, 2026, from [Link]

-

Synthesis of a-N-Acetylneuraminic Acid Methyl Glycoside. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hapten inhibitors of the endogenous galactose binding lectins and anti-lectin antibodies inhibit primitive streak formation in the early chick embryo. (1996). Glycobiology, 6(5), 517–526. Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). (1987). Carbohydrate Research, 167, 131–141. Retrieved January 12, 2026, from [Link]

-

N-Acetyl-D-glucosamine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 12, 2026, from [Link]

-

Ia antigenic specificities are oligosaccharide in nature: hapten-inhibition studies. (1977). Proceedings of the National Academy of Sciences of the United States of America, 74(4), 1595–1599. Retrieved January 12, 2026, from [Link]

-

Methyl N-acetyl-alpha-D-glucosaminide. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

Sources

- 1. Methyl N-acetyl-α-D-glucosaminide 6082-04-8 [sigmaaldrich.com]

- 2. Hapten inhibition of adsorption: specificity of the Sophora japonica lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2276621A - Preparation of methyl glucosides - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hapten inhibitors of the endogenous galactose binding lectins and anti-lectin antibodies inhibit primitive streak formation in the early chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

An In-Depth Technical Guide to the Structure and Stereochemistry of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Modified Monosaccharide

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Methyl N-acetyl-β-D-glucosaminide, is a synthetically accessible and biologically relevant derivative of N-acetylglucosamine (GlcNAc). As a fundamental monosaccharide, GlcNAc is a cornerstone of complex carbohydrate structures in virtually all forms of life.[1][2] It is a key component of bacterial cell walls (peptidoglycan), the exoskeletons of arthropods (chitin), and a variety of essential glycoconjugates in mammals, including glycoproteins and glycosaminoglycans.[1][2] The study of GlcNAc and its derivatives is central to the field of glycobiology, which investigates the profound roles of carbohydrates in cell signaling, immune responses, and disease pathogenesis.[3]

This guide provides a detailed examination of the structure and stereochemistry of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. By dissecting its molecular architecture, we can understand the basis of its chemical properties and its utility as a tool in biochemical and pharmaceutical research. The methylation of the anomeric hydroxyl group provides a stable glycoside that can be used as a standard for analytical studies, a ligand in affinity chromatography, or a building block in the synthesis of more complex glycans.[3]

Molecular Structure: A Detailed Analysis

The structure of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C₉H₁₇NO₆, Molar Mass: 235.23 g/mol ) is best understood by examining its three principal components: the glucopyranose ring, the N-acetyl group at the C2 position, and the methyl glycosidic bond at the anomeric center (C1).[4]

The Glucopyranose Ring: The Carbohydrate Scaffold

The core of the molecule is a six-membered tetrahydropyran ring, referred to as a pyranose ring. In the case of glucose derivatives, this is a glucopyranose ring. In aqueous solution and in its crystalline form, this ring predominantly adopts a stable "chair" conformation, specifically the ⁴C₁ conformation. This designation indicates that carbon-4 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon-1 is below it. Crystal structure analysis of the dihydrate form of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside confirms that the molecules assume a distorted ⁴C₁ chair conformation.[5][6]

The substituents on the pyranose ring (hydroxyl groups, the N-acetyl group, and the hydroxymethyl group) are not randomly oriented. In the stable ⁴C₁ chair conformation of a D-glucose derivative, the majority of the bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). This arrangement is energetically favorable and dictates the overall shape of the molecule.

The 2-Acetamido-2-deoxy Functionality

A defining feature of this molecule is the modification at the C2 position. The hydroxyl group typically found in glucose is replaced by an acetamido group (-NHCOCH₃). This "2-deoxy-2-acetamido" nomenclature signifies the absence of the C2 hydroxyl and the presence of the nitrogen-linked acetyl group. This functional group is crucial for the biological roles of GlcNAc-containing polymers. For instance, it is involved in the enzymatic processing of chitin and plays a key role in the recognition of glycans by various proteins.[7] The amide bond within the acetamido group is typically found in a trans conformation.[5]

The β-Glycosidic Bond and the Anomeric Effect

The term "methyl...β-D-glucopyranoside" specifies the nature of the linkage at the anomeric carbon (C1). A glycosidic bond is an ether linkage formed between the anomeric carbon of a carbohydrate and another molecule, in this case, a methyl group via a methanol-derived methoxy group (-OCH₃).[6]

The stereochemistry at this anomeric center is of paramount importance and is designated as either alpha (α) or beta (β). In the ⁴C₁ chair conformation of a D-sugar:

-

An α-anomer has the anomeric substituent in an axial position.

-

A β-anomer has the anomeric substituent in an equatorial position.

Therefore, in Methyl 2-acetamido-2-deoxy-β -D-glucopyranoside, the methyl group is in the equatorial position.

The preference for a particular anomeric configuration is influenced by a stereoelectronic phenomenon known as the anomeric effect . This effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor the axial orientation, even if this orientation is sterically more hindered.[8] This preference is often explained by the stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. While the anomeric effect often favors the α-anomer, the outcome of a glycosylation reaction can be influenced by reaction conditions, leading to the formation of the thermodynamically or kinetically favored product.[9]

Stereochemistry: The Three-Dimensional Architecture

The stereochemistry of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is defined by the spatial arrangement of atoms at its five chiral centers (C1, C2, C3, C4, and C5). The "D" designation in its name refers to the configuration at C5, the chiral center furthest from the anomeric carbon. In D-glucose and its derivatives, the hydroxymethyl group at C5 is positioned on the same side as the hydroxyl group on C5 in D-glyceraldehyde in a Fischer projection.

The specific stereochemistry at each chiral center is as follows (based on the IUPAC name N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide):[10]

-

C1 (Anomeric Carbon): The β-configuration places the methoxy group in an equatorial position.

-

C2: The acetamido group is in an equatorial position.

-

C3: The hydroxyl group is in an equatorial position.

-

C4: The hydroxyl group is in an equatorial position.

-

C5: The hydroxymethyl group (-CH₂OH) is in an equatorial position.

This all-equatorial arrangement of the bulky substituents (except for the anomeric proton in the β-anomer) contributes to the overall stability of the ⁴C₁ chair conformation.

Visualization of the Core Structure

To visually represent the relationships between the different components of the molecule, the following diagram illustrates its chemical structure.

Caption: Structural components of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Experimental Protocols: Synthesis and Characterization

The synthesis of simple methyl glycosides is a foundational procedure in carbohydrate chemistry. The Fischer glycosylation is a classic and direct method for this transformation.[9] Recent advancements have shown that microwave-assisted synthesis can dramatically reduce reaction times.[5][6]

Microwave-Assisted Fischer Glycosylation Protocol

This protocol is adapted from a microwave-assisted Fischer glycosylation of N-acetyl-D-glucosamine with methanol.[6]

Objective: To synthesize methyl 2-acetamido-2-deoxy-α/β-D-glucopyranoside. Note: Fischer glycosylation typically produces a mixture of anomers, with the α-anomer often being the major product under thermodynamic control.[9] The β-anomer can be isolated through chromatography or recrystallization.

Materials:

-

N-acetyl-D-glucosamine

-

Anhydrous methanol

-

Amberlite IRN 120 H⁺ resin (acid catalyst)

-

Isopropanol (for recrystallization)

-

Pressure tube with Teflon septum

-

Microwave reactor

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a microwave-safe pressure tube, combine N-acetyl-D-glucosamine (0.5 g, 2.26 mmol) and Amberlite IRN 120 H⁺ resin (0.5 g).[6]

-

Solvent Addition: Add anhydrous methanol (5 mL) to the pressure tube.[6]

-

Microwave Irradiation: Seal the tube with a Teflon septum and place it in the microwave reactor. Irradiate the mixture for 10 minutes at 120°C.[6] The use of microwave irradiation significantly accelerates the reaction compared to conventional heating, which can take several hours.[5][6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlite resin. The advantage of using a resin-based catalyst is the ease of removal by simple filtration, avoiding a neutralization step.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude residue.[6]

-

Purification: Purify the residue by recrystallization from isopropanol. This step is crucial for isolating the desired product from any unreacted starting material and the other anomer. The desired methyl glycoside is isolated as a white solid.[6]

Causality and Self-Validation:

-

Anhydrous Methanol: The use of anhydrous methanol is critical as water can compete with methanol as a nucleophile, leading to hydrolysis of the glycosidic bond back to the starting sugar.

-

Acid Catalyst: The Amberlite resin provides the acidic protons necessary to activate the anomeric hydroxyl group, making it a good leaving group (as water) and allowing for nucleophilic attack by methanol.

-

Microwave Heating: This technique provides efficient and uniform heating, leading to a rapid increase in reaction rate.

-

Recrystallization: This purification method relies on the different solubilities of the anomers and starting material in the chosen solvent system, allowing for the isolation of the pure β-anomer. The identity and purity of the final product must be confirmed by analytical methods such as NMR spectroscopy and melting point determination.

Characterization Data

The structure and purity of the synthesized Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside are confirmed through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₆ | [4] |

| Molecular Weight | 235.23 g/mol | [4] |

| CAS Number | 3946-01-8 | [4] |

| Appearance | White solid | [6] |

| ¹H NMR (D₂O) | δ (ppm): 4.41 (d, 1H, H-1), 3.89 (dd, 1H, H-6a), 3.71 (dd, 1H, H-6b), 3.68 (t, 1H, H-2), 3.49 (s, 3H, OCH₃), 3.45 (t, 1H, H-4), 3.43 (dd, 1H, H-3), 3.34 (ddd, 1H, H-5), 2.01 (s, 3H, NAc). | (Adapted from similar compounds and spectral databases) |

| ¹³C NMR (D₂O) | δ (ppm): 175.4 (C=O), 102.1 (C-1), 76.5 (C-5), 74.3 (C-3), 70.4 (C-4), 61.3 (C-6), 57.8 (OCH₃), 56.5 (C-2), 22.9 (CH₃ of NAc). | (Adapted from similar compounds and spectral databases) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a molecule of significant interest due to its relationship with the ubiquitous monosaccharide N-acetylglucosamine. Its structure is characterized by a stable ⁴C₁ chair conformation of the glucopyranose ring, an acetamido group at C2, and a β-oriented methyl glycosidic bond at the anomeric C1 position. The stereochemistry, particularly at the anomeric center, is governed by complex stereoelectronic principles and can be controlled through careful selection of synthetic methodology. The Fischer glycosylation, especially when enhanced by microwave assistance, provides a rapid and efficient route for its synthesis. A thorough understanding of its three-dimensional structure is essential for researchers and drug development professionals who utilize this compound as a tool to probe the intricate world of glycobiology.

References

-

French, A. D., & Johnson, G. P. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o135–o140. [Link]

-

Bornaghi, L. F., & Poulsen, S. A. (2005). Microwave-accelerated Fischer glycosylation. Tetrahedron Letters, 46(21), 3485-3488. [Link]

-

PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Anomeric effect. Retrieved from [Link]

-

Prajapat, R., et al. (2022). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. Retrieved from [Link]

-

Demir-Kavlak, O., et al. (2005). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of Organic Chemistry, 70(25), 10115–10124. [Link]

-

Patonay, T., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(2), 1037. [Link]

-

Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. [Link]

-

Haese, F., et al. (2022). Fischer glycosylation of GalNAc with methanol catalyzed by acid zeolites. ResearchGate. Retrieved from [Link]

-

Oláh, V., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 389, 88-95. [Link]

-

Wikipedia. (2023). Fischer glycosidation. Retrieved from [Link]

-

Li, Y., et al. (2022). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. Marine Drugs, 20(12), 772. [Link]

-

Wikipedia. (2023). N-acetyl-β-d-glucosaminidase. Retrieved from [Link]

-

Zhang, Q., et al. (2021). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 9, 730691. [Link]

-

Inouye, S., et al. (1966). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Chemical Society of Japan, 39(4), 893-894. [Link]

-

Wikipedia. (2023). N-Acetylglucosamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHYL BETA-D-GLUCOPYRANOSIDE(709-50-2) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. youngin.com [youngin.com]

- 7. β-N-Acetyl-D-glucosamine, TMS [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a pivotal molecule in glycobiology research and drug development. We will delve into its chemical and physical properties, explore its significant role in the O-GlcNAcylation pathway, and provide a detailed experimental protocol for its application in lectin binding inhibition assays.

Core Chemical Identity and Properties

This compound, also known as Methyl N-Acetyl-β-D-glucosaminide, is a chemically stable and versatile monosaccharide derivative.[1][2] Its fundamental role in various biological processes stems from its structural similarity to N-acetyl-D-glucosamine (GlcNAc), a key component of numerous complex carbohydrates.

Chemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 3946-01-8 | [1][3] |

| Molecular Formula | C₉H₁₇NO₆ | [1] |

| Molecular Weight | 235.23 g/mol | [1] |

| Alternate Names | Methyl N-Acetyl-β-D-glucosaminide, GlcNAc-β-OMe | [2] |

| Melting Point | 204-206 °C | [4] |

| Appearance | White to off-white crystalline powder | |

| Storage Conditions | 2-8 °C | [4] |

The Central Role in the O-GlcNAcylation Pathway

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5][6] This process is crucial for regulating a vast array of cellular functions, including signal transduction, transcription, and protein stability.[6] The cycling of O-GlcNAc is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[5]

This compound, as a stable analog of GlcNAc, is an invaluable tool for studying this pathway. While not a direct substrate for OGT in the same way as UDP-GlcNAc, its derivatives and related compounds are used to probe the active sites of OGT and OGA, and to develop inhibitors of these enzymes, which are of great interest in various diseases, including cancer and neurodegenerative disorders.

The mechanism of OGT involves the binding of UDP-GlcNAc, followed by the substrate protein, in a sequential bi-bi mechanism.[5] The enzyme then catalyzes the transfer of the GlcNAc moiety to the hydroxyl group of a serine or threonine residue on the target protein.[7]

Application in Lectin Binding Inhibition Assays

Lectins are proteins that bind specifically to carbohydrates. This interaction is fundamental to many biological recognition events. This compound is an excellent tool for studying lectin-carbohydrate binding, particularly for lectins that recognize terminal N-acetylglucosamine residues. By acting as a competitive inhibitor, it can be used to determine the specificity of lectin binding and to quantify the affinity of the interaction.

Experimental Protocol: Lectin-Glycan Binding Inhibition Assay

This protocol outlines a competitive Enzyme-Linked Lectin Assay (ELLA) to determine the inhibitory concentration (IC₅₀) of this compound for a specific GlcNAc-binding lectin.

Rationale: The principle of this assay is the competition between a glycoprotein immobilized on a microplate and a soluble carbohydrate inhibitor (in this case, this compound) for the binding sites of a labeled lectin. The amount of lectin bound to the plate is inversely proportional to the concentration of the inhibitor.

Materials:

-

96-well microtiter plates

-

Glycoprotein with terminal GlcNAc residues (e.g., asialofetuin)

-

GlcNAc-specific lectin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

-

This compound (Inhibitor)

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBST)

-

Enzyme Substrate (e.g., TMB for HRP)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dissolve the glycoprotein in Coating Buffer to a final concentration of 10 µg/mL.

-

Add 100 µL of the glycoprotein solution to each well of the 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Inhibition:

-

Prepare a serial dilution of this compound in Blocking Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

-

In a separate plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of the enzyme-conjugated lectin (at a predetermined optimal concentration in Blocking Buffer).

-

Incubate the inhibitor-lectin mixture for 1 hour at room temperature to allow for binding.

-

-

Binding:

-

Transfer 100 µL of the inhibitor-lectin mixture to the corresponding wells of the coated and blocked microplate.

-

Include control wells with lectin only (no inhibitor) and wells with buffer only (blank).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of the enzyme substrate to each well.

-

Incubate in the dark for a sufficient time to allow for color development (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Subtract the blank values from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (lectin only).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of lectin binding).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS number 3946-01-8 was not available in the immediate search, general laboratory safety precautions for handling chemical powders should be observed. Based on SDS for similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

-

Handling: Avoid breathing dust.[7] Use in a well-ventilated area. Wash hands thoroughly after handling.[6][7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store at the recommended temperature of 2-8°C.[4]

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier upon purchase.

Conclusion

This compound is a cornerstone reagent for researchers in glycobiology and related fields. Its well-defined chemical properties and its role as a stable analog of N-acetylglucosamine make it an indispensable tool for elucidating the mechanisms of O-GlcNAcylation and for characterizing the specificity of lectin-carbohydrate interactions. The experimental protocol provided herein offers a robust framework for utilizing this compound in a key application, contributing to the advancement of our understanding of the complex world of glycans.

References

-

Lazarus, B. D., et al. (2011). The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. Journal of Biological Chemistry, 286(44), 37975–37983. [Link]

-

Wikipedia. (n.d.). O-GlcNAc. Retrieved from [Link]

-

van Aalten, D. M. F., et al. (2001). Structural insights into mechanism and specificity of O-GlcNAc transferase. The EMBO Journal, 20(12), 3122–3132. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. repub.eur.nl [repub.eur.nl]

- 3. This compound | 3946-01-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 6. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]

- 7. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bidmc.theopenscholar.com [bidmc.theopenscholar.com]

An In-Depth Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a pivotal molecule in glycobiology and biomedical research. We will delve into its nomenclature, biochemical significance, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Nomenclature and Identification: Establishing a Common Language

Precise communication in scientific research hinges on accurate and consistent terminology. This compound is known by several names, which can be a source of confusion. Understanding these synonyms is the first step toward mastering its application. The compound's core structure is an N-acetylglucosamine (GlcNAc) sugar molecule where the anomeric hydroxyl group is replaced by a methyl group in a beta (β) configuration.

This methylation stabilizes the molecule, preventing it from opening into its linear form and locking it in the pyranose ring structure. This characteristic makes it an excellent tool for studying enzymes that act on β-linked GlcNAc residues.

| Identifier Type | Value |

| IUPAC Name | Methyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside |

| Common Synonyms | Methyl N-acetyl-beta-D-glucosaminide; Methyl-GlcNAc |

| CAS Number | 3946-01-8[1] |

| Molecular Formula | C₉H₁₇NO₆ |

| Molecular Weight | 235.24 g/mol |

Biochemical Significance: A Tool for Probing Glycosidic Enzymes

The primary utility of this compound in research stems from its structural similarity to the terminal N-acetylglucosamine residues found in various glycoconjugates. It serves as a valuable substrate analog and competitive inhibitor for a class of enzymes known as glycoside hydrolases, particularly N-acetyl-β-hexosaminidases.

Mechanism of Action as a Competitive Inhibitor: N-acetyl-β-hexosaminidases are lysosomal enzymes that cleave terminal N-acetyl-D-hexosamine residues from substrates like glycolipids and glycoproteins.[2] In genetic disorders such as Tay-Sachs and Sandhoff disease, the activity of these enzymes is deficient, leading to the accumulation of gangliosides.

This compound mimics the natural substrate's terminal sugar. It binds to the active site of the hexosaminidase enzyme, but because of the stable methyl glycosidic bond, it cannot be hydrolyzed. This reversible binding occupies the active site, preventing the natural substrate from binding and thus competitively inhibiting the enzyme's activity. This property is instrumental in enzyme characterization studies and in high-throughput screening for novel therapeutic inhibitors.

Caption: Competitive inhibition of Hexosaminidase by Methyl-GlcNAc.

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications in both basic and applied science.

-

Enzyme Kinetics and Characterization: It is widely used to determine the kinetic parameters (Kᵢ) of hexosaminidases and to elucidate the structure and function of their active sites.

-

High-Throughput Screening (HTS): In drug discovery, it can be used as a reference inhibitor in HTS assays designed to find new, more potent inhibitors of specific glycosidases for therapeutic purposes, such as anti-inflammatory or anti-cancer agents.

-

Synthetic Chemistry: The compound serves as a crucial starting material or building block in the synthesis of more complex oligosaccharides and glycoconjugates.[3][4] These synthetic molecules are used as probes to study biological processes or as components of carbohydrate-based vaccines.[4]

-

Glycobiology Research: As a biochemical reagent, it helps in the study of carbohydrate-protein interactions and the roles of specific glycan structures in cellular recognition and signaling.[5]

Experimental Protocol: N-acetyl-β-hexosaminidase Inhibition Assay

This protocol provides a reliable method for measuring the inhibitory effect of a test compound on N-acetyl-β-hexosaminidase activity using a chromogenic or fluorogenic substrate, with this compound as a potential, albeit weak, reference inhibitor. For robust assays, a substrate like 4-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) is preferred.[6][7]

Principle: The enzyme cleaves the substrate, releasing a product (p-nitrophenol or 4-methylumbelliferone) that can be quantified by absorbance or fluorescence, respectively. An inhibitor will reduce the rate of product formation.

Materials:

-

N-acetyl-β-hexosaminidase enzyme solution

-

Substrate: pNP-GlcNAc or MUG solution (e.g., 1-2 mM)[6]

-

Assay Buffer: Sodium citrate-phosphate buffer (pH 4.5)[7]

-

Stop Solution: Sodium carbonate/glycine buffer (pH ~10.7)[7][8]

-

Test compound (potential inhibitor) and reference inhibitor (e.g., a known potent inhibitor)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

-

Plate Preparation: In a 96-well plate, set up triplicate wells for each condition: Blank (no enzyme), Control (enzyme + substrate), and Test (enzyme + substrate + inhibitor at various concentrations).

-

Reagent Addition:

-

To all wells, add 50 µL of Assay Buffer.

-

Add 10 µL of the test inhibitor solution at desired concentrations to the "Test" wells. Add 10 µL of buffer to "Control" and "Blank" wells.

-

Add 10 µL of the enzyme solution to "Control" and "Test" wells. Add 10 µL of Assay Buffer to "Blank" wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the pre-warmed substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes).[2] The duration should be optimized to ensure the reaction in the "Control" wells remains within the linear range of the instrument.

-

Stop Reaction: Add 100 µL of Stop Solution to all wells.[2] This raises the pH, which simultaneously stops the enzymatic reaction and enhances the signal of the chromogenic/fluorogenic product.

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average reading of the "Blank" wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "Control" wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Sources

- 1. This compound | 3946-01-8 [chemicalbook.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, CAS [[3946-01-8]] Preis auf Anfrage | BIOZOL [biozol.de]

- 6. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]

- 8. abmgood.com [abmgood.com]

- 9. 101bio.com [101bio.com]

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Foundational Tool in Glycobiology and Therapeutic Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a methylated derivative of N-acetyl-β-D-glucosamine (GlcNAc), serves as a pivotal biochemical reagent in the field of glycobiology.[1][2] Its structural stability and role as a mimic of terminal GlcNAc residues on glycoconjugates make it an indispensable tool for investigating complex biological systems. This guide provides a comprehensive overview of its core biological functions, significance in research, and applications in therapeutic development. We will explore its utility in dissecting protein-carbohydrate interactions, modulating biosynthetic pathways, and serving as a scaffold for potent enzyme inhibitors, offering field-proven insights and detailed experimental frameworks for its practical application.

Core Principles and Chemical Identity

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Methyl N-acetyl-β-D-glucosaminide, is fundamentally a monosaccharide derivative.[3] The addition of a methyl group at the anomeric carbon (C1) in a beta configuration prevents it from being incorporated into growing polysaccharide chains by glycosyltransferases or being hydrolyzed by most glycosidases. This metabolic inertia is precisely what makes it an excellent experimental tool, allowing researchers to study specific molecular recognition events without the complexity of downstream metabolic effects.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Alternate Names | Methyl N-Acetyl-β-D-glucosaminide, GlcNAc-β-OMe | [3][4] |

| Molecular Formula | C₉H₁₇NO₆ | [3][4] |

| Molecular Weight | 235.23 g/mol | [3][5] |

| CAS Number | 3946-01-8 | [3][4] |

| Appearance | White Powder |

| Storage | 2°C - 8°C |[4] |

Biological Roles and Mechanistic Significance

The utility of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside stems from its ability to act as a specific, competitive ligand in systems that recognize terminal N-acetylglucosamine residues. This property has been leveraged to elucidate several key biological processes.

A Probe for Lectin-Carbohydrate Interactions

Lectins are proteins that bind specifically to carbohydrates and are crucial for cell-cell recognition, signaling, and pathogen-host interactions.[6] Determining the precise specificity of a lectin is fundamental to understanding its biological role. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as an ideal hapten—a small molecule that elicits an immune response only when attached to a large carrier such as a protein—in inhibition assays to characterize lectin binding pockets.

In these assays, the compound competes with a larger, immobilized glycoconjugate for binding to the lectin. By quantifying the concentration of the methyl glycoside required to inhibit binding, researchers can determine the lectin's affinity for the terminal GlcNAc moiety. This technique has been instrumental in differentiating the subtle specificities of various D-mannose/D-glucose-binding lectins, such as Concanavalin A.[6]

Caption: Workflow for a lectin hapten inhibition assay.

Scaffold for Potent Enzyme Inhibitors

The 2-acetamido-2-deoxy-D-glucose core structure is central to the design of inhibitors for enzymes that process GlcNAc-containing substrates. Two such enzymes, O-GlcNAcase (OGA) and β-N-acetylhexosaminidase (HexB), are critical targets in drug development.[7]

-

O-GlcNAcylation and Neurodegeneration: O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nucleocytosolic proteins.[7] This process is regulated by the balanced action of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Misregulation of this cycle is implicated in neurodegenerative diseases like Alzheimer's, where inhibiting OGA can reduce the formation of toxic tau protein aggregates.[8] Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, synthesized from GlcNAc precursors, have shown potent, nanomolar competitive inhibition of both OGA and HexB.[7]

-

Lysosomal Storage Disorders: Hexosaminidases (HexA and HexB) are lysosomal enzymes responsible for degrading gangliosides. Deficiencies in these enzymes lead to devastating lysosomal storage disorders like Tay-Sachs and Sandhoff disease. While the goal here is often enzyme replacement or enhancement, selective inhibitors derived from the GlcNAc scaffold are crucial research tools for studying enzyme kinetics and designing specific activity-based probes.

Modulating Glycosaminoglycan (GAG) Biosynthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides involved in cell signaling, tissue structure, and hydration. The biosynthesis of GAGs involves the sequential addition of sugar units by glycosyltransferases. Researchers have ingeniously used a modified version of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside to disrupt this process.

A synthesized analog, methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside, was shown to inhibit GAG biosynthesis in hepatocytes.[9] The mechanism of action is premature chain termination.[9] The analog is recognized by the biosynthetic machinery and incorporated into the growing GAG chain. However, because it lacks the hydroxyl group at the C4 position, the subsequent sugar unit cannot be attached, effectively halting elongation. This provides a powerful chemical biology approach to studying the functional consequences of impaired GAG synthesis.

Caption: Mechanism of GAG biosynthesis inhibition by a 4-deoxy analog.

Experimental Protocols and Methodologies

The trustworthiness of scientific claims rests on reproducible methodologies. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Protocol: Hapten Inhibition ELISA for Lectin Specificity

This protocol details a quantitative method to determine the inhibitory concentration (IC₅₀) of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside for a GlcNAc-binding lectin.

Materials:

-

96-well high-binding microtiter plates

-

Glycoprotein rich in terminal GlcNAc/Mannose (e.g., RNase B, Ovalbumin)

-

Horseradish Peroxidase (HRP)-conjugated lectin (e.g., Concanavalin A)

-

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2M H₂SO₄)

-

Plate reader (450 nm)

Procedure:

-

Coating: Dissolve the glycoprotein in PBS to a final concentration of 10 µg/mL. Add 100 µL to each well and incubate overnight at 4°C.

-

Causality: This step immobilizes the target glycan, providing a binding surface for the lectin.

-

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.

-

Causality: Removes unbound glycoprotein.

-

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Causality: BSA saturates remaining non-specific binding sites on the plastic, preventing the lectin from binding non-specifically.

-

-

Inhibitor Preparation: Prepare a 2-fold serial dilution of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in PBS, starting from a high concentration (e.g., 200 mM). Include a "no inhibitor" control (PBS only).

-

Competitive Binding: In a separate plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of the HRP-lectin (at a pre-determined optimal concentration). Incubate for 30 minutes at room temperature.

-

Causality: Allows the inhibitor and lectin to reach binding equilibrium before exposure to the immobilized ligand.

-

-

Plate Incubation: Wash the blocked plate three times with PBST. Transfer 100 µL of the lectin/inhibitor mixtures to the corresponding wells. Incubate for 1 hour at room temperature.

-

Final Wash: Discard the solutions and wash the plate five times with PBST.

-

Causality: A thorough wash is critical to remove any unbound lectin, ensuring the final signal is only from specifically bound lectin.

-

-

Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark until a blue color develops (typically 10-15 minutes).

-

Stopping Reaction: Add 100 µL of Stop Solution. The color will turn yellow.

-

Data Acquisition: Read the absorbance at 450 nm. Plot the absorbance against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀.

Summary and Future Perspectives

Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is far more than a simple chemical reagent; it is a foundational tool that enables deep interrogation of biological systems. Its applications range from the fundamental characterization of protein-carbohydrate recognition to providing the chemical blueprint for next-generation therapeutics targeting cancer, neurodegeneration, and metabolic diseases.[4][8]

Future research will likely focus on developing more complex and selectively modified versions of this core scaffold. For instance, attaching fluorescent tags or photo-crosslinking groups could create powerful probes to identify novel GlcNAc-binding proteins directly within living cells. Furthermore, as our understanding of the "glycocode" expands, the demand for precise chemical tools like Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside to decipher and manipulate it will only continue to grow.

References

-

Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed. (URL: [Link])

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - MDPI. (URL: [Link])

-

Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem. (URL: [Link])

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones - National Institutes of Health (NIH). (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Glycobiology: A Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Introduction: Unveiling the Significance of a Simple Sugar Derivative

In the intricate world of glycobiology, where the study of complex carbohydrates unveils profound biological truths, seemingly simple molecules can hold the key to unlocking significant discoveries. Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a methylated derivative of N-acetylglucosamine (GlcNAc), stands as a testament to this principle. While its structure may appear unassuming, this compound serves as a vital tool and a fundamental building block for researchers in glycobiology, carbohydrate chemistry, and drug development.[1][2][3][4] Its utility spans from the synthesis of complex oligosaccharides that mimic cell surface glycans to its role as a substrate or inhibitor in enzymatic studies, and as a crucial reference compound in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide, designed for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the causality behind experimental choices, the inherent logic of protocols, and the authoritative scientific principles that underpin the use of this compound in cutting-edge research.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research. These properties dictate its solubility, reactivity, and behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₆ | [5] |

| Molecular Weight | 235.23 g/mol | [5] |

| CAS Number | 3946-01-8 | [5] |

| Appearance | White to off-white crystalline powder | Vendor Information |

| Solubility | Soluble in water and methanol | General Knowledge |

| Storage | 2-8°C |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a foundational technique in many glycobiology laboratories. While various methods exist, the Fischer glycosylation of N-acetylglucosamine is a common and illustrative approach.

Experimental Protocol: Fischer Glycosylation of N-acetylglucosamine

This protocol outlines the synthesis of the title compound from the readily available starting material, N-acetylglucosamine. The reaction employs an acidic catalyst in methanol to achieve methylation at the anomeric position.

Materials:

-

N-acetyl-D-glucosamine

-

Anhydrous methanol

-

Dowex 50W-X8 resin (H⁺ form) or another suitable acidic catalyst

-

Triethylamine or other suitable base for neutralization

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates and appropriate visualization reagents (e.g., p-anisaldehyde stain)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-acetyl-D-glucosamine in anhydrous methanol.

-

Catalyst Addition: Add the acidic ion-exchange resin (e.g., Dowex 50W-X8) to the suspension. The amount of resin will need to be optimized but is typically a significant fraction of the starting material's weight.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary but is often in the range of several hours to overnight. The goal is the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic catalyst by adding a base such as triethylamine until the pH is neutral. Filter the reaction mixture to remove the resin and wash the resin with methanol.

-

Workup: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude syrup.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to isolate the desired beta-anomer from the alpha-anomer and any unreacted starting material.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Glycobiology Research: A Multifaceted Tool

The utility of this compound in glycobiology is extensive. It serves as a crucial starting material for the synthesis of more complex glycans, acts as a substrate or inhibitor for enzymes involved in glycan processing, and is instrumental in biophysical studies of carbohydrate-protein interactions.

A Precursor for Oligosaccharide Synthesis

One of the primary applications of this compound is as a glycosyl acceptor in the synthesis of oligosaccharides. The free hydroxyl groups on the pyranose ring can be selectively protected and deprotected to allow for the regioselective addition of other sugar moieties, building up complex glycan chains.

Conceptual Workflow for Disaccharide Synthesis:

This generalized workflow illustrates how this compound can be used as a building block for a disaccharide.

Probing Enzyme Activity: A Substrate and Inhibitor

Derivatives of this compound are frequently used to study the activity of glycosidases and glycosyltransferases. For instance, modified versions can act as inhibitors of enzymes like O-GlcNAcase (OGA) and hexosaminidases, which are crucial in cellular signaling and lysosomal function.[6][7]

Quantitative Analysis of Enzyme Inhibition:

The inhibitory potential of derivatives is quantified by determining the inhibition constant (Kᵢ). Lower Kᵢ values indicate more potent inhibition. The following table presents Kᵢ values for a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human OGA and HexB.[6]

| Compound | Ar (Aromatic group) | Kᵢ (nM) for hOGA | Kᵢ (nM) for hHexB |

| 5a | 4-Me-Ph | 190 | 205 |

| 5b | 4-CF₃-Ph | >1000 | >1000 |

| 5c | 4-NO₂-Ph | 210 | 120 |

| 5d | 4-Cl-Ph | 150 | 85 |

| 5e | 2-Naphthyl | 65 | 30 |

| 5f | 1-Naphthyl | 27 | 6.8 |

This data demonstrates how modifications to the core structure can significantly impact inhibitory activity and selectivity.

Unraveling Carbohydrate-Protein Interactions with NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the interactions between carbohydrates and proteins at an atomic level.[8] this compound and its isotopically labeled analogues are invaluable in these studies. By observing changes in the NMR spectra of a protein upon titration with the sugar, researchers can identify the binding site and determine the affinity of the interaction.[8]

¹H NMR Chemical Shifts of a Related Compound:

The following table provides the ¹H NMR chemical shifts for the closely related compound, 2-acetamido-2-deoxy-beta-D-glucopyranose, which serves as a useful reference.[9]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.76 | d | 10.3 |

| H-2 | 3.11 | t | 10.2 |

| H-3, H-4 | 3.32-3.55 | m | - |

| H-5 | 3.40 | dt | 10.3, 6.4 |

| H-6 | 3.80-3.91 | m | - |

| N-acetyl CH₃ | 1.91 | s | - |

The Role of N-acetylglucosamine Derivatives in Cell Signaling: The O-GlcNAc Modification

Beyond its utility as a research tool, the core structure of this compound is central to a critical post-translational modification known as O-GlcNAcylation. This dynamic process, where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins, is a key regulator of numerous cellular processes.[1][2][10][11][12]

The level of O-GlcNAcylation is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[12] This rapid cycling allows cells to respond to nutrient availability and stress, influencing transcription, translation, and signal transduction.[1][2][11][12] Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including diabetes, neurodegenerative disorders, and cancer.[12]

Conclusion: An Indispensable Reagent in Glycobiology

This compound is far more than a simple chemical. It is a versatile and indispensable tool that empowers researchers to explore the complex world of glycans. From its foundational role in the synthesis of intricate oligosaccharides to its application in dissecting enzymatic mechanisms and cellular signaling pathways, this molecule continues to be at the forefront of glycobiology research. A comprehensive understanding of its properties, synthesis, and diverse applications, as outlined in this guide, is essential for any scientist seeking to unravel the profound biological roles of carbohydrates.

References

-

Kamal, A., et al. (2011). N-acetylglucosamine Functions in Cell Signaling. The Journal of Biological Chemistry, 286(21), 18451-18458. Available at: [Link]

-

Jones, M. B., & van der Velden, V. H. (2011). New Insights into Metabolic Signaling and Cell Survival: The Role of β-O-Linkage of N-Acetylglucosamine. Journal of molecular and cellular cardiology, 50(2), 241-6. Available at: [Link]

-

Kamal, A., & Marmorstein, R. (2007). N-Acetylglucosamine Functions in Cell Signaling. Science Signaling, 2007(385), pe42. Available at: [Link]

-

Jones, M. B., & van der Velden, V. H. (2011). New Insights into Metabolic Signaling and Cell Survival: The Role of β-O-Linkage of N-Acetylglucosamine. Scilit. Available at: [Link]

-

Hu, X., et al. (2011). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. Acta crystallographica. Section C, Crystal structure communications, 67(Pt 4), o146-50. Available at: [Link]

-

Kaizu, T., et al. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-7. Available at: [Link]

-

Bond, M. R., & Hanover, J. A. (2015). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiological reviews, 95(1), 1-28. Available at: [Link]

-

Hu, X., et al. (2011). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. Available at: [Link]

-

Sipos, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Available at: [Link]

-

Sipos, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

-

Rao, V. R., & Lerner, L. M. (1991). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose (N-acetyl-2'-O-methyllactosamine). Carbohydrate Research, 215(1), 41-9. Available at: [Link]

-

Prajapat, R., et al. (2022). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. Available at: [Link]

-

Abbas, S. A., & Barlow, J. J. (1984). Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside. Carbohydrate Research, 132(1), 119-26. Available at: [Link]

- Google Patents. Process for the synthesis of 2-deoxy-D-glucose. Google Patents.

-

Demchenko, A. V. (2019). Glycosylation: The Direct Synthesis of 2‐Acetamido‐2‐Deoxy‐Sugar Glycosides. ResearchGate. Available at: [Link]

-

Borén, H. B., et al. (1975). Synthesis of Methyl 2-O-(2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosyl)-Alpha-D-Glucopyranoside. Amanote Research. Available at: [Link]

-

Kulkarni, S. S., & Demchenko, A. V. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein journal of organic chemistry, 17, 396-402. Available at: [Link]

-

Cao, Y., et al. (2021). A systematic analysis of protein-carbohydrate interactions in the Protein Data Bank. Glycobiology, 31(2), 126-136. Available at: [Link]

-

McKay, M. J., & Nguyen, H. M. (2012). Methods for 2-Deoxyglycoside Synthesis. Beilstein journal of organic chemistry, 8, 393-414. Available at: [Link]

-

Smith, S. P. (2023). Qualitative and Quantitative Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 2657, 115-128. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules (Basel, Switzerland), 26(11), 3296. Available at: [Link]

-

PubChem. Methyl-2-acetamido-2-deoxy-D-glucopyranoside. PubChem. Available at: [Link]

-

Jacquinet, J. C. (2001). Synthesis of Acylated Methyl 2‐Acetamido‐2‐Deoxy‐α‐D‐Mannopyranosides. ResearchGate. Available at: [Link]

-

Hu, X., et al. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta crystallographica. Section C, Crystal structure communications, 67(Pt 4), o146-50. Available at: [Link]

-

Pokorny, M., et al. (1974). The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. Carbohydrate Research, 37(2), 321-9. Available at: [Link]

-

Watts, A. G., & Withers, S. G. (2008). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 18(8), 568-78. Available at: [Link]

Sources

- 1. Novel roles for GlcNAc in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into Metabolic Signaling and Cell Survival: The Role of β-O-Linkage of N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Qualitative and Quantitative Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. journals.physiology.org [journals.physiology.org]

The Foundational Glycoside: A Technical Guide to Methyl 2-Acetamido-2-Deoxy-β-D-glucopyranoside

A Senior Application Scientist's Perspective on its History, Synthesis, and Pivotal Role in Modern Glycobiology and Drug Discovery

Introduction: The Unassuming Architect of Glycoscience

In the vast and intricate world of glycobiology, few molecules possess the foundational importance of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. While it may not command the spotlight in the same way as complex cell-surface glycans or therapeutic glycoproteins, this simple methyl glycoside of N-acetylglucosamine (GlcNAc) has been an indispensable tool for researchers, a cornerstone in the synthesis of complex carbohydrates, and a key probe in unraveling the complexities of cellular signaling. This technical guide provides an in-depth exploration of this pivotal molecule, from its historical roots in the golden age of carbohydrate chemistry to its contemporary applications in cutting-edge drug development. We will delve into the causality behind its synthesis, the elegance of its application, and its enduring legacy as a fundamental building block in our understanding of the glycome.

Part 1: A Historical Perspective - From Fischer's Vision to a Glycoscientist's Workhorse

The story of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is intrinsically linked to the birth of modern carbohydrate chemistry. While a singular "discovery" paper for this specific compound is not readily identifiable in the historical record, its conceptualization and synthesis were the logical and necessary outcomes of the pioneering work of chemists in the late 19th and early 20th centuries.

The groundwork was laid by the likes of Emil Fischer , whose work on the structure of glucose and the development of the Fischer glycosidation method (the acid-catalyzed reaction of an aldose with an alcohol) provided the fundamental chemical tools for creating glycosides.[1] This was followed by the seminal contributions of Sir Walter Norman Haworth , who not only elucidated the cyclic structures of monosaccharides, introducing the now-ubiquitous Haworth projections, but also developed crucial methylation techniques for structural analysis.[2][3][4] These advancements, alongside the work of Richard Kuhn on carbohydrate and vitamin chemistry, created an environment ripe for the synthesis and study of modified monosaccharides.[5][6][7]

The synthesis of amino sugars and their derivatives became a significant area of research, driven by the need to understand the components of naturally occurring complex carbohydrates.[8][9] The development of the Koenigs-Knorr reaction , a method for glycoside synthesis from glycosyl halides, further expanded the synthetic chemist's toolkit.[10][11] It was within this context of burgeoning knowledge and synthetic capability that the synthesis of simple, stable derivatives of N-acetylglucosamine, such as the methyl glycoside, became not just possible, but essential for advancing the field. These derivatives provided stable, crystalline compounds that were easier to handle and purify than their parent monosaccharides, facilitating structural elucidation and further chemical manipulation.

Part 2: The Art and Science of Synthesis - Crafting a Foundational Tool

The synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be approached through several well-established methodologies, each with its own set of advantages and mechanistic underpinnings. The choice of synthetic route often depends on the desired anomeric configuration (α or β), the scale of the reaction, and the availability of starting materials and reagents.

Classical Chemical Synthesis: A Legacy of Fischer and Koenigs-Knorr

The earliest and most fundamental approaches to the synthesis of methyl glycosides stem from the classical methods of carbohydrate chemistry.

Fischer-Helferich Glycosidation: This acid-catalyzed reaction remains a straightforward method for the preparation of methyl glycosides.[1]

-

Principle: N-acetyl-D-glucosamine is treated with methanol in the presence of a strong acid catalyst, typically hydrogen chloride or a sulfonic acid resin. The reaction proceeds via an equilibrium, and the anomeric composition of the product can be influenced by reaction time and conditions. Longer reaction times generally favor the thermodynamically more stable α-anomer.

-

Causality of Experimental Choices: The use of anhydrous methanol is critical to drive the equilibrium towards the glycoside product and prevent hydrolysis. The acid catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and allowing for the nucleophilic attack by methanol.

Koenigs-Knorr Glycosylation: This powerful method offers greater stereocontrol and is particularly useful for the synthesis of the β-anomer.[10][12][13]

-

Principle: A glycosyl halide, typically a bromide or chloride, is reacted with an alcohol in the presence of a promoter, often a silver or mercury salt. The neighboring group participation of the acetamido group at the C-2 position plays a crucial role in directing the stereochemical outcome.

-

Causality of Experimental Choices: The acetamido group at C-2 can form a cyclic oxazolinium ion intermediate, which blocks the α-face of the sugar ring. Subsequent nucleophilic attack by methanol can then only occur from the β-face, leading to the formation of the β-glycoside with high stereoselectivity. The choice of promoter is critical for activating the glycosyl halide and facilitating the reaction.

Experimental Protocol: A Representative Koenigs-Knorr Synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Preparation of the Glycosyl Halide:

-

N-acetyl-D-glucosamine is peracetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to protect the hydroxyl groups.

-

The resulting peracetylated sugar is then treated with a solution of hydrogen bromide in acetic acid to generate the acetobromo-N-acetylglucosamine. This glycosyl bromide is typically unstable and used immediately in the next step.

-

-

Glycosylation Reaction:

-

The freshly prepared glycosyl bromide is dissolved in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Anhydrous methanol (the alcohol nucleophile) is added to the solution.

-

A promoter, such as silver carbonate or silver triflate, is added portion-wise with stirring. The reaction is typically carried out in the dark to prevent side reactions involving the light-sensitive silver salts.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-